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Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)benzaldehyde

Cat. No.: B113293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Methoxyethoxy)benzaldehyde, a member of the alkoxybenzaldehyde family, is an

aromatic organic compound with significant potential in various scientific domains, particularly

in synthetic organic chemistry and drug discovery. Its unique structural features—a reactive

aldehyde group ortho-substituted with a flexible methoxyethoxy chain on a benzene ring—

confer specific chemical properties that make it a valuable intermediate for the synthesis of

more complex molecules. This guide provides a comprehensive overview of the known

properties, synthesis, reactivity, and potential applications of 2-(2-
Methoxyethoxy)benzaldehyde, with a focus on providing practical insights for researchers in

the field.

While this specific ortho-isomer is less documented in readily available literature compared to

its para- and meta-isomers, this guide consolidates the confirmed data and provides expert

analysis based on the established chemistry of related compounds to offer a robust working

knowledge of this molecule.

Core Molecular Profile
The fundamental identity of 2-(2-Methoxyethoxy)benzaldehyde is established by its chemical

formula, molecular weight, and unique CAS number, which distinguishes it from all other

chemical substances.
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Identifier Value Source

CAS Number 92637-96-2 [Generic Supplier Data]

Molecular Formula C₁₀H₁₂O₃ [Generic Supplier Data]

Molecular Weight 180.20 g/mol [Generic Supplier Data]

IUPAC Name
2-(2-

Methoxyethoxy)benzaldehyde
N/A

Physicochemical Properties: A Blend of Confirmed
and Inferred Data
Detailed experimental data on the physicochemical properties of 2-(2-
Methoxyethoxy)benzaldehyde are not extensively reported in peer-reviewed literature.

However, based on the properties of its isomers and related alkoxybenzaldehydes, we can

infer a likely profile. It is crucial for researchers to experimentally determine these values for

their specific applications.
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Property Value Notes

Appearance
Likely a colorless to pale

yellow liquid

Based on common

observations of similar

aromatic aldehydes.

Boiling Point

Not experimentally determined.

Estimated to be in the range of

270-290 °C at atmospheric

pressure.

Inferred from the boiling points

of related isomers and the

contribution of the ether

linkage.

Melting Point
Not applicable (likely a liquid at

room temperature)

Similar, non-polymeric

alkoxybenzaldehydes are

typically liquids.

Density

Not experimentally determined.

Estimated to be around 1.1

g/cm³.

Inferred from the densities of

related aromatic aldehydes

and ethers.

Solubility

Expected to have moderate

solubility in organic solvents

(e.g., ethanol, diethyl ether,

acetone) and low solubility in

water.

The ether chain may slightly

increase aqueous solubility

compared to simpler

alkoxybenzaldehydes.

Synthesis and Manufacturing
A definitive, optimized industrial synthesis for 2-(2-Methoxyethoxy)benzaldehyde is not

publicly documented. However, a plausible and widely applicable synthetic route is the

Williamson ether synthesis, starting from salicylaldehyde (2-hydroxybenzaldehyde) and 2-

bromoethyl methyl ether. This method is a cornerstone of ether synthesis due to its reliability

and versatility.

Proposed Synthetic Pathway: Williamson Ether
Synthesis
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl

group of salicylaldehyde is more acidic than an aliphatic alcohol, allowing for deprotonation by
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a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic

carbon of 2-bromoethyl methyl ether, displacing the bromide and forming the desired ether

linkage.

Caption: Proposed Williamson Ether Synthesis for 2-(2-Methoxyethoxy)benzaldehyde.

Detailed Experimental Protocol (Hypothetical)
Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a

nitrogen inlet.

Reagents: Salicylaldehyde (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or

DMF. Anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is added as the base.

Addition: 2-Bromoethyl methyl ether (1.2 eq) is added to the stirred suspension.

Reaction: The mixture is heated to reflux and maintained at this temperature for several

hours (monitoring by TLC is recommended to determine reaction completion).

Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The

solvent is removed from the filtrate under reduced pressure.

Purification: The crude product is redissolved in a water-immiscible solvent like ethyl acetate

and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate,

filtered, and concentrated. Final purification is typically achieved by vacuum distillation or

column chromatography.

Chemical Reactivity and Potential Transformations
The reactivity of 2-(2-Methoxyethoxy)benzaldehyde is governed by its three key functional

groups: the aldehyde, the ether linkage, and the aromatic ring.

Reactions of the Aldehyde Group
The aldehyde group is the most reactive site, readily undergoing nucleophilic addition and

oxidation.
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Oxidation: Can be oxidized to 2-(2-methoxyethoxy)benzoic acid using common oxidizing

agents like potassium permanganate (KMnO₄) or Jones reagent. This transformation is

fundamental in the synthesis of carboxylic acid derivatives.

Reduction: The aldehyde can be reduced to 2-(2-methoxyethoxy)benzyl alcohol using

reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary

or tertiary amine. This is a powerful tool in medicinal chemistry for building amine-containing

scaffolds.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde

to an alkene, providing a route for carbon-carbon bond formation.

Condensation Reactions: Can participate in aldol and Claisen-Schmidt condensations to

form α,β-unsaturated carbonyl compounds.

Stability of the Ether Linkage
The ether linkage is generally stable under neutral, basic, and mild acidic conditions. Strong

acids, such as HBr or HI, can cleave the ether bond.

Reactions of the Aromatic Ring
The 2-(2-methoxyethoxy) group is an ortho-, para-directing activating group for electrophilic

aromatic substitution. However, the presence of the aldehyde group, which is a deactivating

meta-director, complicates the regioselectivity of such reactions. The outcome of electrophilic

substitution will depend on the specific reaction conditions and the nature of the electrophile.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-
Methoxyethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113293#2-2-methoxyethoxy-benzaldehyde-cas-
number-and-properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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